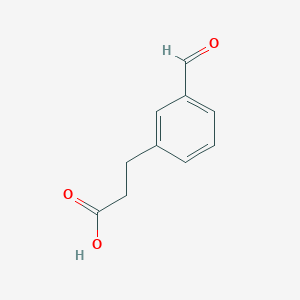

3-(3-Formylphenyl)propanoic acid

Description

Contextualizing Formylphenylpropanoic Acids in Organic Chemistry Research

Formylphenylpropanoic acids, as a class of compounds, are of significant interest to organic chemists due to their dual reactivity. The carboxylic acid group provides a handle for esterification, amidation, and other reactions typical of this functional group. Simultaneously, the aldehyde group can participate in a wide array of transformations, including oxidations, reductions, and the formation of carbon-carbon and carbon-nitrogen bonds through reactions like the Wittig reaction, aldol (B89426) condensations, and reductive amination.

The positional isomerism of the formyl and propanoic acid groups on the phenyl ring (ortho, meta, or para) plays a crucial role in the steric and electronic properties of the molecule, influencing its reactivity and the geometry of the resulting products. The meta-substitution pattern in 3-(3-Formylphenyl)propanoic acid, for instance, offers a distinct spatial arrangement of the reactive sites compared to its ortho- and para-isomers, which can be strategically exploited in the synthesis of specific target molecules.

Strategic Importance as a Molecular Scaffold in Advanced Synthesis

The true value of this compound lies in its role as a molecular scaffold or synthon—a building block used to introduce a specific structural motif into a larger, more complex molecule. Its bifunctionality allows for sequential or orthogonal chemical modifications, enabling the construction of diverse molecular architectures.

In Medicinal Chemistry and Drug Discovery:

The benzaldehyde (B42025) moiety with a carboxylic acid side chain is a recurring structural motif in molecules of pharmaceutical interest. While specific blockbuster drugs directly containing the this compound core are not widely documented, its utility as an intermediate is evident from patent literature and the study of related compounds. The aldehyde can be transformed into various heterocyclic systems, which are prevalent in drug molecules, while the carboxylic acid can serve as a key interaction point with biological targets or be modified to improve pharmacokinetic properties. For example, related phenylpropanoic acid derivatives are known to be precursors in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

In Materials Science:

The rigid phenyl ring combined with the reactive functional groups makes this compound and its isomers attractive building blocks for the synthesis of novel organic materials. For instance, related formyl-functionalized carboxylic acids have been investigated as precursors for poly(p-phenylene vinylene) (PPV) type oligomers, which are of interest for their potential applications in organic electronics and non-linear optics. nih.govresearchgate.net The ability to form extended conjugated systems through reactions of the aldehyde group, while using the carboxylic acid to tune solubility or self-assembly properties, highlights the strategic advantage of this molecular scaffold.

Detailed Research Findings

While extensive research specifically detailing the applications of this compound is more limited compared to its para-isomer, its chemical reactivity is well-understood based on the individual functional groups. The aldehyde can be readily oxidized to a carboxylic acid or reduced to an alcohol. More importantly, it serves as an electrophilic center for the formation of new carbon-carbon bonds via reactions with nucleophiles such as Grignard reagents or ylides.

A significant area of application for such bifunctional molecules is in the synthesis of heterocyclic compounds. The aldehyde and carboxylic acid groups can be made to react intramolecularly or with additional reagents to form a variety of ring systems containing nitrogen, oxygen, or sulfur. These heterocyclic cores are of immense importance in medicinal chemistry due to their prevalence in natural products and synthetic drugs. The synthesis of nitrogen-containing heterocycles, in particular, is a major focus of organic synthesis, and building blocks like this compound offer a convenient entry point to complex structures.

The strategic placement of the functional groups in the meta position allows for the formation of specific ring structures that would be inaccessible or more difficult to synthesize from the ortho or para isomers. This control over the final molecular geometry is a key aspect of its utility as a molecular scaffold.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-formylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-3,6-7H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLNATTVWKMCFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628834 | |

| Record name | 3-(3-Formylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56030-19-4 | |

| Record name | 3-(3-Formylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 3 Formylphenyl Propanoic Acid

Historical Development of Synthetic Routes

Detailed information on the initial or historical synthesis of 3-(3-Formylphenyl)propanoic acid is not extensively documented in readily available literature. Early organic chemistry often focused on the synthesis of simpler, monosubstituted aromatic compounds. The preparation of a disubstituted benzene (B151609) derivative with two different functional groups, such as a formyl and a propanoic acid group, would have presented a significant challenge requiring multi-step syntheses.

Historically, the introduction of a formyl group onto an aromatic ring was often achieved through reactions like the Gattermann-Koch or Vilsmeier-Haack reactions. However, the presence of a deactivating, meta-directing carboxyl group on the propanoic acid side chain would influence the regioselectivity of such electrophilic substitution reactions. It is plausible that early syntheses, if undertaken, would have involved the protection of one functional group while the other was introduced or modified, adding to the complexity and length of the synthetic sequence.

Contemporary Approaches to Synthesis

Modern synthetic chemistry offers a more diverse toolbox for the preparation of this compound, with strategies focusing on efficiency, selectivity, and sustainability. These can be classified into direct synthesis, derivatization from precursors, and methods incorporating green chemistry principles.

Direct Synthesis Pathways

Direct synthesis of this compound in a single step from simple precursors is not a commonly reported method. The challenge lies in the simultaneous and regioselective introduction of both the formyl and the propanoic acid moieties onto the benzene ring. Such a transformation would require a highly specific catalytic system capable of C-C bond formation and formylation in a controlled manner. While research into one-pot multi-component reactions is an active area of organic synthesis, a direct pathway to this specific compound has not been prominently established.

Derivatization from Precursor Compounds

The most practical and widely utilized approach for synthesizing this compound involves the derivatization of a suitable precursor that already contains one of the desired functional groups or a group that can be readily converted into it.

A common strategy involves starting with a halogenated phenylpropanoic acid. For instance, 3-(3-bromophenyl)propanoic acid can serve as a key intermediate. The bromo substituent provides a handle for the introduction of the formyl group via a halogen-metal exchange followed by quenching with a formylating agent. A typical reaction sequence is outlined below:

| Step | Reaction | Reagents and Conditions |

| 1 | Halogen-Metal Exchange | 3-(3-bromophenyl)propanoic acid, n-butyllithium (n-BuLi), Tetrahydrofuran (THF), -78 °C |

| 2 | Formylation | N,N-Dimethylformamide (DMF) |

| 3 | Work-up | Acidic work-up |

This method's success is contingent on the careful control of reaction conditions to prevent side reactions, such as the reaction of the organolithium intermediate with the carboxylic acid proton. Protection of the carboxylic acid group, for example as an ester, may be necessary prior to the halogen-metal exchange to achieve higher yields.

Another precursor-based approach starts with a compound where the formyl group is already present or is represented by a precursor functional group. For example, 3-bromobenzaldehyde (B42254) can be subjected to a Heck or Suzuki coupling reaction to introduce the three-carbon side chain, which can then be converted to the propanoic acid.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. While specific green routes for this exact molecule are not extensively detailed, general green strategies for the synthesis of aromatic aldehydes are relevant. These include:

Use of Greener Solvents: Replacing hazardous organic solvents like chlorinated hydrocarbons with more environmentally benign alternatives such as water, ethanol, or supercritical fluids.

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric quantities to minimize waste. For the formylation step, research is ongoing into developing solid acid catalysts or recyclable catalytic systems to replace traditional Lewis acids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Renewable Feedstocks: Exploring the use of bio-based starting materials. For instance, lignin, a complex aromatic polymer found in biomass, can be a source of substituted aromatic compounds that could potentially be converted to the desired product.

One example of a greener approach to a related transformation is the use of biocatalysts. Enzymes can offer high selectivity under mild reaction conditions, reducing the need for protecting groups and harsh reagents. While a specific enzymatic route to this compound is not yet established, the development of engineered enzymes for specific C-H functionalization and oxidation reactions is a promising area of research.

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound inherently involves challenges of chemoselectivity and regioselectivity.

Chemoselectivity refers to the ability to react with one functional group in the presence of another. In the synthesis of this compound, the key challenge is the selective reaction at one site without affecting the other functional group. For example, during the formylation of 3-phenylpropanoic acid, the reaction conditions must be chosen to favor formylation of the aromatic ring over reactions at the carboxylic acid. Conversely, if a formyl-containing precursor is used, subsequent reactions to introduce the propanoic acid side chain must not affect the aldehyde group.

Regioselectivity is crucial when introducing a substituent onto the benzene ring. The propanoic acid side chain is a deactivating, meta-directing group. Therefore, electrophilic substitution reactions, such as Friedel-Crafts acylation or formylation, on 3-phenylpropanoic acid would be expected to yield the meta-substituted product. However, the deactivating nature of the side chain can make the reaction sluggish and require harsh conditions, potentially leading to side products.

Directed ortho-metalation is a powerful strategy to control regioselectivity. However, in the case of 3-phenylpropanoic acid, the acidic proton of the carboxylic acid would interfere with the metalating agent (e.g., organolithium reagents). Protection of the carboxylic acid is therefore often a prerequisite for such strategies to be effective in directing substitution to a specific position. The choice of directing group and reaction conditions is critical to achieve the desired 3-substitution pattern.

Chemical Reactivity and Transformation Studies of 3 3 Formylphenyl Propanoic Acid

Aldehyde Group Reactivity

The formyl group, an aromatic aldehyde, is a versatile handle for a variety of chemical modifications.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by nucleophiles. While specific studies on 3-(3-Formylphenyl)propanoic acid are limited, it is anticipated to undergo typical nucleophilic addition reactions. For instance, the formation of cyanohydrins upon treatment with hydrogen cyanide or the generation of secondary alcohols via Grignard reactions are expected transformations.

Oxidation Reactions of the Formyl Moiety

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation in this compound would yield 3-(3-carboxyphenyl)propanoic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). A known process for the oxidation of a similar compound, 3-phenylpropanal, to 3-phenylpropionic acid utilizes molecular oxygen at elevated temperatures, achieving a high degree of conversion and selectivity. google.com

Reduction Reactions of the Formyl Moiety

The formyl group can be selectively reduced to a primary alcohol, yielding 3-(3-(hydroxymethyl)phenyl)propanoic acid. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgic.ac.uk LiAlH₄ is a potent reducing agent that can also reduce the carboxylic acid group, thus careful control of reaction conditions is necessary to achieve selective reduction of the aldehyde. masterorganicchemistry.comnumberanalytics.comadichemistry.com

Condensation Reactions Involving the Aldehyde

The aldehyde functionality of this compound is expected to participate in various condensation reactions, leading to the formation of new carbon-carbon bonds.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound. mdpi.comresearchgate.netorganic-chemistry.orgscispace.com For this compound, reaction with compounds like malonic acid or ethyl cyanoacetate (B8463686) in the presence of a weak base would lead to the formation of α,β-unsaturated products.

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglumenlearning.comlibretexts.org Treatment of this compound with a phosphorus ylide (Wittig reagent) would result in the formation of a styrenyl derivative, with the geometry of the resulting alkene dependent on the nature of the ylide.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound can undergo various transformations, most notably esterification.

Esterification Reactions

Esterification of the carboxylic acid can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. tamu.educhemistrysteps.comorganic-chemistry.orgoperachem.comvaia.com For example, reacting the parent acid with methanol (B129727) would yield methyl 3-(3-formylphenyl)propanoate. The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Carboxylic Acid | Alcohol (e.g., Methanol) | Strong Acid (e.g., H₂SO₄) | Ester (e.g., Methyl Ester) | tamu.educhemistrysteps.com |

Amidation Reactions

The carboxylic acid moiety of this compound can undergo amidation reactions to form the corresponding amides. This transformation is a cornerstone of organic synthesis, allowing for the introduction of nitrogen-containing functional groups. The direct reaction of a carboxylic acid with an amine is generally not practical without strong heating or activation of the acid. libretexts.org Common methods for the synthesis of amides from carboxylic acids involve the use of coupling agents or the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an acid anhydride. libretexts.orgyoutube.com

While specific studies on the amidation of this compound are not extensively documented in publicly available literature, the general principles of amide synthesis can be applied. The reactivity of the carboxylic acid can be enhanced by using various reagents. For instance, the reaction of a carboxylic acid with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitates amide bond formation. Alternatively, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to yield the amide. libretexts.org

The following table illustrates hypothetical amidation reactions of this compound with a primary and a secondary amine, based on established synthetic methodologies.

Interactive Data Table: Hypothetical Amidation Reactions of this compound

| Amine | Product | Reaction Conditions |

| Benzylamine | N-Benzyl-3-(3-formylphenyl)propanamide | DCC, CH₂Cl₂, rt |

| Diethylamine | N,N-Diethyl-3-(3-formylphenyl)propanamide | 1. SOCl₂ 2. Et₂NH, Et₃N |

Aromatic Ring Reactivity

The benzene (B151609) ring of this compound is susceptible to electrophilic attack, a class of reactions known as electrophilic aromatic substitution (SEAr). chemistry.coachmasterorganicchemistry.com The regioselectivity of these reactions is dictated by the directing effects of the two substituents already present on the ring: the formyl group (-CHO) and the propanoic acid group (-CH₂CH₂COOH).

Electrophilic Aromatic Substitution Studies

The formyl group is a deactivating, meta-directing group. savemyexams.comcognitoedu.org This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. masterorganicchemistry.com The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

Conversely, the propanoic acid substituent, being an alkyl group, is an activating, ortho, para-directing group. savemyexams.comcognitoedu.org Alkyl groups are electron-donating through an inductive effect, which increases the electron density of the ring, particularly at the ortho and para positions, making them more susceptible to electrophilic attack.

When both an activating and a deactivating group are present on a benzene ring, the activating group generally governs the regioselectivity of the substitution. masterorganicchemistry.comlibretexts.org Therefore, in the case of this compound, the propanoic acid group would be expected to direct incoming electrophiles to the positions ortho and para to it. However, the positions ortho to the propanoic acid group are also ortho and para to the formyl group, which deactivates them. The position para to the propanoic acid is meta to the formyl group. This complex interplay of directing effects makes predicting the major product challenging without experimental data.

The following table summarizes the expected directing effects of the substituents on this compound.

Interactive Data Table: Directing Effects in Electrophilic Aromatic Substitution of this compound

| Substituent | Position on Ring | Electronic Effect | Directing Effect |

| -CHO | 3 | Electron-withdrawing | meta-directing |

| -CH₂CH₂COOH | 1 | Electron-donating | ortho, para-directing |

Given these competing effects, electrophilic substitution on this compound would likely result in a mixture of products. The substitution pattern would be highly dependent on the specific electrophile and reaction conditions used.

Benzene Ring Cleavage Reactions

The cleavage of the aromatic ring in benzene and its derivatives is a challenging transformation that typically requires harsh reaction conditions, such as treatment with powerful oxidizing agents like ozone or potassium permanganate. nih.govnih.gov The stability of the aromatic system makes it resistant to cleavage.

Studies on the oxidative cleavage of alkyl-substituted aromatic compounds have shown that the reaction can proceed through radical addition to the ring followed by reaction with an oxidant. nih.govnih.gov This can lead to the formation of a bicyclic peroxy intermediate that subsequently undergoes ring cleavage to produce various smaller, oxygenated molecules. nih.govnih.gov

Mechanistic Investigations of Key Transformations

The mechanisms of the aforementioned transformations are well-established in organic chemistry.

The amidation of a carboxylic acid typically proceeds through the activation of the carboxyl group to generate a more electrophilic species. researchgate.netencyclopedia.pub With coupling agents like DCC, an O-acylisourea intermediate is formed, which is then attacked by the amine. In the case of conversion to an acid chloride, the mechanism involves nucleophilic attack of the carboxylate on the sulfur of thionyl chloride, followed by elimination of sulfur dioxide and chloride to form the acyl chloride. The subsequent reaction with an amine is a nucleophilic acyl substitution. libretexts.org

The mechanism of electrophilic aromatic substitution involves a two-step process. acs.orgbyjus.commasterorganicchemistry.com First, the aromatic ring, acting as a nucleophile, attacks the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.comlibretexts.org In the second step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. acs.orgmasterorganicchemistry.com The directing effects of the substituents are explained by their ability to stabilize or destabilize the carbocation intermediate through resonance and inductive effects. libretexts.orgugent.beyoutube.comlibretexts.org

The mechanism of benzene ring cleavage by strong oxidants like ozone involves the initial [3+2] cycloaddition of ozone to a double bond of the aromatic ring to form a primary ozonide (molozonide). wikipedia.org This unstable intermediate rearranges to a more stable ozonide, which can then be cleaved under reductive or oxidative conditions to yield various carbonyl compounds. wikipedia.org

Derivatization and Analog Development of 3 3 Formylphenyl Propanoic Acid for Research

Synthesis of Novel Derivatives

The development of novel derivatives from 3-(3-formylphenyl)propanoic acid is pivotal for exploring its therapeutic potential and for creating new functional materials. The reactivity of its distinct functional groups allows for a wide range of chemical transformations.

The aldehyde functional group is a chemically dynamic site, amenable to a variety of transformations to introduce new functionalities.

Reductive Amination : This reaction converts the formyl group into an amine by first reacting with a primary or secondary amine to form an imine, which is then reduced. This allows for the introduction of a wide array of nitrogen-containing substituents.

Wittig and Horner-Wadsworth-Emmons Reactions : These olefination reactions transform the aldehyde into an alkene, providing a method to extend the carbon skeleton and introduce double bonds with controlled stereochemistry.

Oxidation and Reduction : The formyl group can be readily oxidized to a carboxylic acid, creating a dicarboxylic acid derivative, or reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like sodium borohydride (B1222165). This alcohol can then undergo further reactions such as etherification or esterification.

Knoevenagel and Aldol (B89426) Condensations : These reactions involve the condensation of the aldehyde with active methylene (B1212753) compounds or enolates, respectively, to form new carbon-carbon bonds and more complex molecular architectures.

The carboxylic acid group is another key site for derivatization, often targeting the enhancement of properties like solubility or the ability to act as a prodrug.

Esterification : Conversion to an ester is a common modification, achieved by reacting the carboxylic acid with an alcohol under acidic conditions. This can modulate the compound's polarity and pharmacokinetic profile.

Amide Formation : The formation of an amide bond with a primary or secondary amine, typically facilitated by a coupling agent, is a fundamental reaction in the synthesis of many biologically active molecules.

Reduction : Strong reducing agents can reduce the carboxylic acid to a primary alcohol, altering the acidic character of this portion of the molecule.

Acid Halide Formation : Conversion to a more reactive acid halide, for example with thionyl chloride, allows for subsequent reactions with a broader range of nucleophiles.

The propanoic acid chain offers opportunities for structural variation that can influence the molecule's spatial orientation and flexibility.

Alpha-Functionalization : The carbon atom adjacent (alpha) to the carboxylic acid can be a site for introducing substituents. For instance, bromination at the alpha-position can create a new reactive handle for further modifications.

Chain Homologation or Shortening : Synthetic strategies can be employed to either extend or shorten the three-carbon chain, which can be crucial for optimizing the distance between the phenyl ring and the carboxylic acid for biological interactions.

The aromatic ring can be further functionalized to fine-tune the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution : The existing formyl and propanoic acid groups are meta-directing, guiding incoming electrophiles to the positions meta to them on the phenyl ring. This allows for reactions like nitration, halogenation, and Friedel-Crafts reactions to introduce additional substituents.

Nucleophilic Aromatic Substitution : If a suitable leaving group is present on the ring, nucleophilic substitution can be performed to introduce a different set of functional groups.

Isomeric Studies: Comparison with Ortho and Para Analogs (e.g., 3-(4-Formylphenyl)propanoic acid)

The relative positions of the formyl and propanoic acid groups on the phenyl ring significantly impact the molecule's three-dimensional structure and properties. A comparison between the meta-isomer (this compound) and its ortho- and para-analogs is essential for understanding these structure-property relationships.

The para-isomer, 3-(4-formylphenyl)propanoic acid, has been utilized as a versatile intermediate in organic synthesis. acs.org Its linear geometry, in contrast to the bent shape of the meta-isomer, can lead to different packing arrangements in crystals and distinct binding modes with biological targets. The ortho-isomer, 3-(2-formylphenyl)propanoic acid, has been synthesized and studied in the context of creating precursors for asymmetric polymers with potential applications in nonlinear optics and organic memory materials. orgsyn.org

| Isomer | IUPAC Name | CAS Number | Key Structural Feature |

| Ortho | 3-(2-Formylphenyl)propanoic acid | 27916-44-5 | Proximity of functional groups may lead to intramolecular interactions. |

| Meta | This compound | 56030-19-4 | Bent or "kinked" molecular geometry. |

| Para | 3-(4-Formylphenyl)propanoic acid | 34961-64-3 | Linear and more extended molecular geometry. |

Advanced Analytical and Spectroscopic Characterization in Research of 3 3 Formylphenyl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-(3-Formylphenyl)propanoic acid. It provides precise information about the chemical environment of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms, allowing for the confirmation of the molecular structure.

¹H-NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the propanoic acid side chain. The chemical shifts (δ) are influenced by the electronic effects of the formyl and carboxylic acid groups. The propanoic acid chain typically displays two triplet signals corresponding to the two methylene (B1212753) (-CH₂-) groups. docbrown.info The aldehydic proton is highly deshielded and appears at a characteristic downfield shift (around 10 ppm). The aromatic protons would exhibit a complex splitting pattern due to their meta-substitution.

¹³C-NMR Spectroscopy complements the ¹H-NMR data by providing a signal for each unique carbon atom in the molecule. docbrown.info The carbonyl carbons of the aldehyde and carboxylic acid groups are particularly characteristic, appearing at the downfield end of the spectrum (typically >170 ppm). The aromatic carbons show signals in the approximate range of 120-140 ppm, and the aliphatic carbons of the propanoic acid chain appear at higher field strengths.

While specific experimental data for this compound is not widely published, analysis of the closely related isomer, 3-(2-Formylphenoxy)propanoic acid, provides insight into the expected spectral features.

Table 1: Representative NMR Data for a Related Isomer: 3-(2-Formylphenoxy)propanoic acid

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹³C | 189.79 | Singlet | Aldehyde Carbonyl (C=O) |

| ¹³C | 175.97 | Singlet | Carboxylic Acid Carbonyl (C=O) |

| ¹³C | 160.75 | Singlet | Aromatic C-O |

| ¹³C | 135.99 | Singlet | Aromatic C-H |

| ¹³C | 128.61 | Singlet | Aromatic C-H |

| ¹³C | 125.08 | Singlet | Aromatic C-CHO |

| ¹³C | 121.33 | Singlet | Aromatic C-H |

| ¹³C | 112.66 | Singlet | Aromatic C-H |

| ¹³C | 63.83 | Singlet | O-CH₂ |

| ¹³C | 34.17 | Singlet | CH₂-COOH |

| ¹H | 10.39 | Doublet | Aldehyde Proton (CHO) |

| ¹H | 7.75 | Doublet of Doublets | Aromatic Proton |

| ¹H | 7.61 | Triplet of Doublets | Aromatic Proton |

| ¹H | 7.18 | Doublet | Aromatic Proton |

| ¹H | 7.05 | Triplet of Doublets | Aromatic Proton |

| ¹H | 4.39 | Triplet | O-CH₂ |

| ¹H | 2.84 | Triplet | CH₂-COOH |

Data obtained for 3-(2-Formylphenoxy)propanoic acid in CD₃OD and CDCl₃, respectively.

2D-NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) are utilized to establish direct one-bond correlations between proton and carbon atoms, further confirming the assignments made in the 1D spectra. This is particularly useful for unambiguously assigning the signals of the propanoic acid chain and the aromatic ring protons to their corresponding carbon atoms.

Mass Spectrometry (MS) Applications (e.g., LC-MS, QTOF-MS) for Molecular and Impurity Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of this compound and for identifying and quantifying impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing non-volatile compounds like carboxylic acids. Often, derivatization agents such as 3-nitrophenylhydrazine (3-NPH) are used to enhance the ionization efficiency and sensitivity of detection for short-chain fatty acids. rsc.org The compound would first be separated from any impurities on an LC column, and the eluent would then be introduced into the mass spectrometer. The resulting mass spectrum would show a peak corresponding to the molecular ion of the compound, confirming its molecular weight (178.18 g/mol ).

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) provides high-resolution and accurate mass measurements. This capability allows for the determination of the elemental composition of the parent molecule and its fragments, offering a high degree of confidence in its identification. It is also highly effective for identifying unknown impurities by providing their exact masses, from which their elemental formulas can be deduced.

Table 2: Predicted m/z Values for Common Adducts of this compound (C₁₀H₁₀O₃)

| Adduct Type | Adduct Formula | Predicted m/z |

|---|---|---|

| Protonated Molecule | [M+H]⁺ | 179.0703 |

| Sodiated Molecule | [M+Na]⁺ | 201.0522 |

| Potassiated Molecule | [M+K]⁺ | 217.0262 |

| Deprotonated Molecule | [M-H]⁻ | 177.0557 |

Predicted values based on the monoisotopic mass of 178.06299 Da.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, UPLC, GC)

Chromatographic methods are central to assessing the purity of this compound by separating it from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is the most common technique for the purity analysis of non-volatile organic acids. A reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer (often with an acid like phosphoric or formic acid to suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule is a strong chromophore. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but uses columns with smaller particle sizes and higher pressures. This results in faster analysis times, improved resolution, and greater sensitivity, making it a valuable tool for high-throughput purity screening and impurity detection at very low levels.

Gas Chromatography (GC) can also be used, but it typically requires derivatization of the non-volatile carboxylic acid group to a more volatile ester (e.g., a methyl or silyl ester) before analysis. nih.gov While requiring an extra sample preparation step, GC can offer very high resolution, particularly when using capillary columns.

The validation of these chromatographic methods ensures their accuracy, precision, linearity, and sensitivity for the intended purpose of purity assessment. researchgate.net

Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy is particularly useful for identifying the key functional groups in this compound. The spectrum is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. docbrown.info Two distinct and strong C=O stretching absorptions are also anticipated: one for the carboxylic acid carbonyl (around 1700-1725 cm⁻¹) and another for the aldehyde carbonyl (around 1690-1715 cm⁻¹). Additional characteristic peaks include C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹). The gas-phase IR spectrum of the related compound 3-(3-Methoxyphenyl)propanoic acid shows these characteristic regions. nist.gov

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H stretch | 2850 - 2960 | Medium |

| Aldehyde C-H | C-H stretch | 2720 - 2820 | Weak |

| Carboxylic Acid C=O | C=O stretch | 1700 - 1725 | Strong |

| Aldehyde C=O | C=O stretch | 1690 - 1715 | Strong |

| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium-Weak |

Raman Spectroscopy is a complementary technique. While the C=O stretching vibrations are also visible in Raman spectra, non-polar bonds such as aromatic C=C bonds often produce stronger signals than in IR spectroscopy. This can provide additional structural information and a more detailed fingerprint of the aromatic substitution pattern.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine bond lengths, bond angles, and intermolecular interactions with very high precision.

For this compound, a successful crystallographic analysis would confirm the atomic connectivity, the planarity of the benzene ring, and the conformations of the propanoic acid and formyl substituents. Crucially, it would reveal the nature of the intermolecular hydrogen bonding. Carboxylic acids typically form strong hydrogen-bonded dimers in the solid state. The analysis would show how these dimers, along with other potential interactions involving the aldehyde group, pack together to form the crystal lattice.

While a crystal structure for this compound is not publicly available, the structure of its isomer, 3-(2-Formylphenoxy)propanoic acid, has been determined, revealing a catemer (chain) motif formed by hydrogen bonds instead of the more common dimer structure. researchgate.net This highlights that subtle changes in molecular structure can significantly influence crystal packing.

Table 4: Representative Single-Crystal X-ray Diffraction Data for an Isomer: 3-(2-Formylphenoxy)propanoic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀O₄ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 15.269 |

| b (Å) | 7.167 |

| c (Å) | 17.136 |

| V (ų) | 1875.2 |

| Z | 8 |

Data from the crystallographic study of 3-(2-Formylphenoxy)propanoic acid. researchgate.net

Computational Chemistry and Theoretical Investigations of 3 3 Formylphenyl Propanoic Acid

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations are fundamental to modern chemical research, offering insights that complement experimental findings. For molecules like 3-(3-Formylphenyl)propanoic acid, DFT has become a standard method for investigating structural, electronic, and spectroscopic properties due to its balance of accuracy and computational cost. nih.govmdpi.com These calculations typically involve optimizing the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface) and then computing various properties at this optimized state. nih.govepstem.net

The first step in most quantum chemical studies is the optimization of the molecule's geometry. nih.gov Using a specified theoretical level, such as B3LYP with a 6-31G* or higher basis set, the calculation iteratively adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy structure. nih.govepstem.net For this compound, this would involve determining the precise arrangement of the propanoic acid side chain relative to the formyl-substituted phenyl ring.

Table 1: Representative Predicted Geometrical Parameters for Propanoic Acid Derivatives from DFT Calculations (Note: This table is illustrative, based on typical values for related structures, as specific data for this compound is not published in the provided sources.)

| Parameter | Predicted Value (B3LYP/6-311G(d,p)) |

| C=O (carbonyl) bond length | ~1.21 Å |

| C-O (hydroxyl) bond length | ~1.35 Å |

| O-H (hydroxyl) bond length | ~0.97 Å |

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-C-O (carboxyl) bond angle | ~123° |

| C-C-H (aldehyde) bond angle | ~120° |

| Phenyl-CH₂-CH₂ dihedral angle | Varies with conformation |

This interactive table is based on general findings for similar compounds. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for describing chemical reactivity, kinetic stability, and electronic properties. nih.govnih.govphyschemres.org A small Egap suggests high chemical reactivity and low kinetic stability, making the molecule "soft," whereas a large gap indicates greater stability and lower reactivity. nih.gov

For this compound, DFT calculations would map the distribution of these orbitals. It is expected that the HOMO would be localized primarily on the phenyl ring and the oxygen atoms, which are electron-rich regions. The LUMO would likely be centered around the electron-withdrawing formyl group and the carboxylic acid moiety. physchemres.org The calculated energies of these orbitals provide quantitative measures of the molecule's ability to donate or accept electrons.

Table 2: Illustrative Frontier Orbital Energies and Related Properties (Note: These values are hypothetical, based on trends observed in similar aromatic carboxylic acids, as specific data for the target compound is not published.)

| Property | Description | Predicted Value (Illustrative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Egap (LUMO-HOMO) | Energy gap, indicates chemical reactivity | 5.0 eV |

| Ionization Potential (I) | ≈ -EHOMO | 6.5 eV |

| Electron Affinity (A) | ≈ -ELUMO | 1.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.0 eV |

This interactive table illustrates concepts from FMO theory. nih.govresearchgate.netphyschemres.org

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. epstem.netresearchgate.netnih.gov

Theoretical IR and Raman Spectra: Calculations can predict the vibrational frequencies of a molecule. researchgate.net These theoretical frequencies are often scaled by a factor to better match experimental results obtained from FT-IR and FT-Raman spectroscopy. epstem.netresearchgate.net For this compound, characteristic predicted peaks would include the C=O stretching of the aldehyde and carboxylic acid groups (typically around 1700-1750 cm⁻¹), the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), C-H stretches of the aromatic ring and alkyl chain, and various fingerprint vibrations. docbrown.info

Theoretical NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. epstem.netnih.gov These predictions are valuable for assigning peaks in experimental spectra.

Theoretical UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. researchgate.netnih.gov For this compound, π→π* transitions associated with the aromatic system are expected to be the dominant feature.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein or receptor. nih.govresearchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net The process involves placing the ligand (in this case, this compound) into the binding site of a receptor and using a scoring function to estimate the binding affinity. researchgate.net

While specific docking studies for this compound were not found, research on structurally similar compounds, such as derivatives of 2-(3-benzoylphenyl)propanoic acid, illustrates the methodology. nih.govresearchgate.nettechnologynetworks.com In such studies, the propanoic acid moiety is often critical for forming key interactions, such as hydrogen bonds with amino acid residues like arginine or serine in the receptor's active site. The phenyl ring can engage in hydrophobic or π-π stacking interactions, while the formyl group, being a hydrogen bond acceptor, could also form specific directional interactions that anchor the ligand in the binding pocket. nih.govfrontiersin.org These interactions are fundamental to the ligand's affinity and selectivity for a particular biological target. nih.gov

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry can elucidate the step-by-step mechanism of chemical reactions by mapping the potential energy surface that connects reactants to products. orgsyn.org This involves locating and characterizing the structures of transition states—the high-energy species that represent the barrier to reaction—and intermediates. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed.

Theoretical studies can be applied to understand both the synthesis and the reactivity of this compound. For instance, computational modeling could investigate the mechanism of its synthesis, such as the oxidation of a corresponding alcohol or the hydrolysis of a nitrile precursor. orgsyn.org Mechanistic investigations could also predict its reactivity in various chemical transformations, identifying the most likely reaction pathways and the energetic barriers associated with them. However, specific studies detailing reaction mechanism predictions for this compound are not available in the reviewed literature.

Applications in Materials Science and Functional Materials Research

Precursor in Polymer Synthesis (e.g., poly(p-phenylene vinylene) type oligomers)

The synthesis of novel polymers with tailored properties is a cornerstone of materials science. Molecules that can be readily incorporated into polymer chains, especially those that introduce specific functionalities, are highly sought after. The structure of 3-(3-Formylphenyl)propanoic acid, featuring a reactive aldehyde and a carboxylic acid group, makes it a prime candidate for a monomer or a functional precursor in polymerization reactions.

While direct studies on the use of this compound in the synthesis of poly(p-phenylene vinylene) (PPV) type oligomers are not extensively documented, research on its isomer, 3-(2-Formylphenoxy)propanoic acid, provides strong evidence for its potential in this area. researchgate.netresearchgate.net Scientists have synthesized 3-(2-Formylphenoxy)propanoic acid specifically as a precursor for asymmetric PPV-type oligomers. researchgate.netresearchgate.net These oligomers are of interest due to their potential applications in organic electronics. researchgate.net The aldehyde group of the precursor serves as a reactive site for the Wittig or Horner-Wadsworth-Emmons reaction, which are common methods for creating the vinylene linkages in PPV and its derivatives. The carboxylic acid group, on the other hand, can be used to influence solubility, and solid-state packing, or as a handle for further post-polymerization modification.

Given the structural similarities, it is highly probable that this compound could be employed in a similar fashion. The aldehyde would facilitate the formation of the conjugated backbone of the PPV-type oligomers, while the meta-substituted propanoic acid moiety would influence the polymer's processing characteristics and its supramolecular organization. The ability to use substituted benzaldehydes in copolymerization to create functional polymers is a well-established strategy in polymer chemistry, further supporting the potential of this compound. acs.orgthieme-connect.com

Non-linear Optical (NLO) Material Development

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. oup.com These materials are crucial for a range of photonic applications, including frequency conversion and optical switching. mdpi.com Organic molecules with a donor-pi-acceptor (D-π-A) structure are particularly promising candidates for NLO materials.

The development of organic NLO materials often involves the strategic design of molecules that can crystallize in a non-centrosymmetric space group, a key requirement for second-order NLO effects. Research into 3-(2-Formylphenoxy)propanoic acid has highlighted its potential as a building block for NLO materials. researchgate.netresearchgate.net The rationale is that this molecule can be incorporated into larger structures that possess the necessary electronic asymmetry (donor and acceptor groups connected by a π-system) and can be guided to crystallize in a polar space group. researchgate.net The carboxylic acid group is particularly important in this context, as it can form strong hydrogen bonds, which can be used to control the crystal packing. researchgate.net

By analogy, this compound could also serve as a valuable precursor for NLO materials. The formyl group can act as an electron-withdrawing group (acceptor), and the phenyl ring and the propanoic acid chain can be part of a larger conjugated system. The carboxylic acid function would again be instrumental in directing the solid-state assembly of the molecules through hydrogen bonding, a fundamental principle in crystal engineering. researchgate.net

Organic Semiconductor Applications

Organic semiconductors are carbon-based materials that exhibit semiconductor properties. They are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The performance of these devices is intimately linked to the molecular structure and solid-state packing of the organic semiconductor.

The research on PPV-type oligomers derived from precursors like 3-(2-Formylphenoxy)propanoic acid is directly relevant to the field of organic semiconductors. researchgate.netresearchgate.net These conjugated oligomers are themselves organic semiconductors, and their electronic properties can be tuned by modifying their chemical structure. The introduction of functional groups, such as the carboxylic acid in this compound, can influence the material's charge transport characteristics, energy levels, and morphology in thin films.

The use of a carboxylic acid moiety in the basic structure of an organic semiconductor is a deliberate strategy to influence crystal packing through hydrogen bonding, aiming for a non-centrosymmetric arrangement which can be beneficial for certain device applications. researchgate.net Therefore, this compound represents a potential building block for designing organic semiconductors with specific, pre-determined solid-state structures and, consequently, optimized electronic properties.

Crystal Engineering for Desired Solid-State Properties

Crystal engineering is the design and synthesis of crystalline solids with desired properties based on an understanding of intermolecular interactions. oup.com In the context of functional organic materials, controlling the arrangement of molecules in the solid state is paramount, as it dictates the material's bulk properties, including its optical and electronic behavior.

The carboxylic acid group is a powerful tool in crystal engineering due to its ability to form robust and directional hydrogen bonds. researchgate.net Typically, carboxylic acids form centrosymmetric dimers through hydrogen bonding. However, as seen in the case of 3-(2-Formylphenoxy)propanoic acid, other hydrogen bonding motifs, such as catemers, can also be formed, leading to different crystal packing arrangements. researchgate.net

For this compound, the interplay between the carboxylic acid's hydrogen bonding and other potential intermolecular interactions, such as C-H···O bonds involving the aldehyde group, would determine the final crystal structure. By systematically studying the crystallization of this compound and its derivatives, it would be possible to understand the factors that govern its solid-state assembly. This knowledge could then be used to design new materials with specific crystal structures tailored for applications in fields like non-linear optics and organic electronics, where the precise arrangement of molecules is critical for function. researchgate.netoup.com

Impurity Profiling and Quality Control Research for Pharmaceutical Applications

Identification and Characterization of Synthetic Impurities

The manufacturing process of 3-(3-Formylphenyl)propanoic acid can introduce various impurities, including unreacted starting materials, intermediates, by-products, and reagents. The nature and quantity of these impurities are highly dependent on the specific synthetic route employed. Common synthetic pathways to aromatic aldehydes and carboxylic acids suggest several potential impurities.

One possible synthetic route involves the oxidation of a corresponding alcohol or the hydrolysis of a nitrile. For instance, the synthesis could start from 3-bromobenzaldehyde (B42254), which is then subjected to reactions to introduce the propanoic acid side chain. Another approach could involve the formylation of a phenylpropanoic acid derivative. A Chinese patent (CN101591232A) describes a preparation method for a similar compound, 3-(3-halogenophenyl) propionic acid, which involves the reaction of a halogenated benzyl (B1604629) chloride with dimethyl malonate, followed by hydrolysis and decarboxylation. google.com

Based on these general synthetic strategies, a number of potential impurities can be anticipated. These are summarized in the table below.

| Potential Impurity | Potential Source | Chemical Structure |

| 3-Bromobenzaldehyde | Unreacted starting material | C₇H₅BrO |

| 3-(3-(Hydroxymethyl)phenyl)propanoic acid | Incomplete oxidation of the corresponding alcohol | C₁₀H₁₂O₃ |

| 3-(3-Carboxy)phenylpropanoic acid | Over-oxidation of the formyl group | C₁₀H₁₀O₄ |

| 3-(3-Formylphenyl)prop-2-enoic acid | Impurity from starting materials or side reaction | C₁₀H₈O₃ |

| 2-(3-Formylphenyl)propanoic acid | Isomeric impurity from non-selective synthesis | C₁₀H₁₀O₃ |

| Malonic Acid | Residual reagent from synthesis | C₃H₄O₄ |

The identification and structural elucidation of these potential impurities are typically carried out using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for detecting and identifying impurities. Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are then often used to confirm the structures of isolated impurities.

Degradation Product Analysis and Stability Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products that may form under various environmental conditions. These studies expose the compound to stress conditions such as acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines. rjptonline.org

The chemical structure of this compound, featuring both an aldehyde and a carboxylic acid functional group, suggests several potential degradation pathways. The aldehyde group is susceptible to oxidation, which would yield 3-(3-Carboxyphenyl)propanoic acid. Conversely, it could be reduced to an alcohol, forming 3-(3-(Hydroxymethyl)phenyl)propanoic acid. The propanoic acid side chain could potentially undergo decarboxylation under thermal stress, leading to the formation of 3-ethylbenzaldehyde. Studies on the degradation of benzoic acid derivatives have shown that decarboxylation can occur at elevated temperatures in an aqueous environment. nih.gov

The following table outlines the potential degradation products of this compound under various stress conditions.

| Stress Condition | Potential Degradation Product | Potential Degradation Pathway | Chemical Structure of Degradant |

| Oxidative (e.g., H₂O₂) | 3-(3-Carboxyphenyl)propanoic acid | Oxidation of the formyl group | C₁₀H₁₀O₄ |

| Reductive | 3-(3-(Hydroxymethyl)phenyl)propanoic acid | Reduction of the formyl group | C₁₀H₁₂O₃ |

| Thermal | 3-Ethylbenzaldehyde | Decarboxylation of the propanoic acid side chain | C₉H₁₀O |

| Acid/Base Hydrolysis | Potential for esterification if alcohols are present as impurities or degradation products. The formyl group is generally stable under hydrolytic conditions, but extreme pH and temperature could lead to other reactions. chemicalbook.com | Esterification | Varies |

| Photolytic | Complex mixture of products | Photochemical reactions involving the aromatic ring and functional groups | Varies |

The analysis of these degradation products relies heavily on stability-indicating analytical methods, primarily HPLC, capable of separating the degradation products from the parent compound and from each other.

Method Development for Impurity Detection and Quantification (e.g., ICH guidelines)

The development and validation of a robust analytical method are crucial for the routine quality control of this compound. A stability-indicating HPLC method is the standard approach for quantifying the compound and its impurities. The development and validation of such a method should adhere to ICH Q2(R1) guidelines. nih.gov

A reverse-phase HPLC (RP-HPLC) method would be suitable for the separation of this compound and its potential impurities. A C18 column is a common choice for the separation of aromatic carboxylic acids. researchgate.net The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter to control the ionization of the carboxylic acid group and achieve optimal separation. A gradient elution is often employed to effectively separate compounds with a range of polarities.

A proposed HPLC method for the analysis of this compound and its impurities is detailed in the table below.

| Parameter | Proposed Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This method would require full validation to demonstrate its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness, as per ICH guidelines.

Reference Standard Development

The availability of a well-characterized reference standard is a prerequisite for the accurate quantification of this compound and its impurities. A primary reference standard should be of high purity, typically >99.5%, and thoroughly characterized. If a commercial standard is not available from a pharmacopeia (e.g., USP, Ph. Eur.), an in-house primary standard must be established. sigmaaldrich.com

The development of a reference standard involves the following key steps:

Synthesis and Purification: The compound is synthesized and then purified to the highest possible degree using techniques such as recrystallization or preparative chromatography.

Structural Confirmation: The identity of the compound is unequivocally confirmed using a combination of spectroscopic methods, including:

¹H NMR and ¹³C NMR spectroscopy to elucidate the proton and carbon framework.

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern. nih.gov

Infrared (IR) Spectroscopy to identify functional groups.

Purity Determination: The purity of the reference standard is determined using a combination of methods to assess for organic and inorganic impurities, residual solvents, and water content.

Chromatographic Purity: HPLC is used to determine the area percentage of the main peak and to detect and quantify any organic impurities.

Residual Solvents: Gas chromatography (GC) is typically used to determine the content of any residual solvents from the synthesis and purification process.

Water Content: Karl Fischer titration is the standard method for determining the water content.

Inorganic Impurities: Residue on ignition (sulfated ash) is a common method to determine the level of inorganic impurities.

Certificate of Analysis (CoA): A comprehensive Certificate of Analysis is prepared, which includes all the characterization data, the assigned purity value, and recommended storage conditions and re-test date. A certificate of analysis for a similar compound, 3-(4-Formylphenyl)propionic acid, showed an assay of 97.2% by GC and 100.3% by aqueous acid-base titration, with the proton NMR spectrum conforming to the structure. thermofisher.com

The established reference standard is then used for the calibration of analytical instruments and for the quantitative determination of this compound in routine quality control testing.

Future Research Directions and Emerging Areas for 3 3 Formylphenyl Propanoic Acid

Exploration of Novel Synthetic Pathways

Future research into the synthesis of 3-(3-Formylphenyl)propanoic acid is likely to focus on the development of more efficient, sustainable, and versatile synthetic routes. While classical methods may be employed, the exploration of modern synthetic strategies could provide significant advantages in terms of yield, purity, and the introduction of molecular diversity.

One promising area is the use of palladium-catalyzed cross-coupling reactions . For instance, a Heck or Suzuki coupling could be envisioned between a protected 3-formylphenyl halide or boronic acid and a suitable three-carbon synthon bearing a protected carboxylic acid. This approach would offer a modular and convergent strategy, allowing for the late-stage introduction of the propanoic acid side chain.

Furthermore, the application of C-H activation methodologies represents a cutting-edge approach that could be explored. Direct functionalization of the C-H bonds of simpler aromatic precursors would offer a highly atom-economical route to this compound and its derivatives.

A summary of potential novel synthetic approaches is presented in the table below.

| Synthetic Approach | Potential Precursors | Key Advantages |

| Palladium-Catalyzed Cross-Coupling | 3-Bromobenzaldehyde (B42254), acrylic acid derivatives | High modularity, good functional group tolerance |

| Tandem Reactions | Cinnamic acid derivatives | Increased efficiency, reduced waste |

| C-H Activation | Toluene, acrylic acid | High atom economy, direct functionalization |

Design of Highly Selective Biological Probes

The dual functionality of this compound makes it an attractive scaffold for the design of highly selective biological probes. The aldehyde group can serve as a reactive handle for the covalent modification of biomolecules, while the carboxylic acid can be used to modulate solubility and engage in specific interactions with biological targets.

Another emerging area is the design of activity-based probes (ABPs) . These probes form a covalent bond with the active site of an enzyme, allowing for its detection and characterization. The formyl group of this compound could be exploited as an electrophilic warhead to react with nucleophilic residues in an enzyme's active site.

Furthermore, the compound could serve as a starting point for the synthesis of inhibitors of specific biological pathways . By modifying the core structure, it may be possible to design molecules that selectively bind to and inhibit the function of proteins involved in disease processes.

| Type of Biological Probe | Design Strategy | Potential Application |

| Fluorescent Probe | Conjugation of a fluorophore to the aldehyde group | Imaging of specific enzymes or cellular structures |

| Activity-Based Probe | Utilization of the formyl group as an electrophilic warhead | Profiling enzyme activity in complex biological samples |

| Pathway Inhibitor | Structural modification to achieve high-affinity binding | Therapeutic intervention in disease |

Integration into Complex Supramolecular Architectures

The ability of this compound to participate in directional non-covalent interactions makes it a valuable building block for the construction of complex supramolecular architectures. The carboxylic acid group is a well-established motif for forming robust hydrogen bonds, leading to the self-assembly of dimers, chains, and more complex networks.

A key area for future research is the use of this compound as a linker in the synthesis of metal-organic frameworks (MOFs) . The carboxylic acid can coordinate to metal ions, while the formyl group can be post-synthetically modified to introduce additional functionality within the pores of the MOF. This could lead to the development of MOFs with tailored properties for applications in gas storage, separation, and catalysis.

The formyl group also opens up possibilities for the construction of dynamic covalent networks . By reacting the aldehyde with suitable multi-functional linkers, it is possible to form reversible covalent bonds, leading to the creation of self-healing materials and responsive gels.

Furthermore, the interplay between hydrogen bonding and other non-covalent interactions, such as π-π stacking of the aromatic rings, could be exploited to create intricate self-assembled monolayers (SAMs) on surfaces or to direct the formation of well-defined nanostructures in solution.

| Supramolecular Architecture | Key Interaction | Potential Application |

| Metal-Organic Frameworks (MOFs) | Carboxylate-metal coordination | Gas storage, catalysis, sensing |

| Dynamic Covalent Networks | Imine or acetal formation | Self-healing materials, drug delivery |

| Self-Assembled Monolayers (SAMs) | Hydrogen bonding, π-π stacking | Surface modification, molecular electronics |

Advanced Catalysis Using Derivatives

The structural features of this compound provide a platform for the development of novel catalysts. Derivatives of this compound could function as organocatalysts or as ligands for transition metal catalysts.

In the realm of organocatalysis , the aldehyde group could be transformed into various catalytically active moieties. For instance, conversion to an N-heterocyclic carbene (NHC) precursor would allow for its use in a wide range of organic transformations. The carboxylic acid group could act as an internal co-catalyst or help in anchoring the catalyst to a solid support for easy recovery and reuse.

As a ligand for transition metal catalysis , the aromatic ring and the functional groups can be modified to create chelating ligands with specific steric and electronic properties. For example, the introduction of phosphine or amine groups could lead to the formation of highly active and selective catalysts for cross-coupling reactions, hydrogenations, or asymmetric synthesis.

The development of bifunctional catalysts , where both the formyl and carboxylic acid derivatives play a cooperative role in the catalytic cycle, is another exciting prospect. Such catalysts could enable novel and challenging transformations with high efficiency and selectivity.

| Catalytic Application | Role of the Derivative | Example Transformation |

| Organocatalysis | N-heterocyclic carbene precursor | Benzoin condensation, Stetter reaction |

| Transition Metal Catalysis | Bidentate or monodentate ligand | Cross-coupling, asymmetric hydrogenation |

| Bifunctional Catalysis | Cooperative activation of substrates | Tandem reactions, cascade processes |

Biotechnological Applications and Biotransformations

The interface of this compound with biotechnology presents several promising research avenues, including its potential synthesis via biocatalytic routes and its use as a substrate for enzymatic transformations to produce valuable derivatives.

Future research could focus on the engineered biosynthesis of this compound. By designing and implementing novel metabolic pathways in microorganisms, it may be possible to produce this compound from simple renewable feedstocks. This would offer a more sustainable alternative to traditional chemical synthesis.

The compound can also serve as a substrate for biotransformations . A wide variety of enzymes, such as oxidoreductases, could be used to selectively modify the formyl and carboxylic acid groups. For instance, alcohol dehydrogenases could reduce the aldehyde to a primary alcohol, while esterases could catalyze the formation of esters from the carboxylic acid. These enzymatic transformations often proceed with high chemo-, regio-, and enantioselectivity, providing access to chiral building blocks that are difficult to prepare by conventional chemical methods.

Furthermore, the potential biological activity of this compound and its derivatives could be explored. The compound could be screened for antimicrobial, antifungal, or other therapeutic properties. Its structural similarity to naturally occurring phenylpropanoids suggests that it may interact with biological systems in interesting and potentially useful ways.

| Biotechnological Area | Research Focus | Potential Outcome |

| Engineered Biosynthesis | Design of novel metabolic pathways | Sustainable production from renewable resources |

| Biotransformations | Use of enzymes for selective modifications | Access to chiral building blocks and novel derivatives |

| Biological Activity Screening | Evaluation of therapeutic potential | Discovery of new bioactive compounds |

Q & A

Q. What are the common synthetic routes for 3-(3-Formylphenyl)propanoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via oxidation, reduction, or substitution reactions. For example:

- Oxidation : Use potassium permanganate in acidic media to convert propanal derivatives to carboxylic acids .

- Reduction : Employ lithium aluminum hydride (LiAlH₄) in anhydrous ether for selective reduction of intermediates .

- Substitution : Sodium hydride in dimethylformamide (DMF) facilitates nucleophilic substitution at the phenyl ring .

Optimization involves adjusting solvent polarity, temperature (e.g., 60–80°C for substitution), and stoichiometric ratios. Monitor purity via HPLC or GC-MS .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- GC-MS : Use trimethylsilyl (TMS) derivatives to enhance volatility. Key spectral signatures include m/z 192 (base peak for propanoic acid backbone) and fragmentation patterns confirming formylphenyl substitution .

- LC-MS/MS : In negative-ion mode, observe [M-H]⁻ ions at m/z 179.2 and diagnostic fragments (e.g., m/z 135 for decarboxylation products) .

- NMR : ¹H NMR reveals aromatic protons (δ 7.2–8.1 ppm) and formyl proton (δ 9.8–10.2 ppm) .

Q. What are the primary applications of this compound in biochemical research?

- Methodological Answer :

- Metabolic Studies : Acts as a precursor in phenylpropanoid pathways. Monitor its conversion to sulfated or glucuronidated metabolites using isotope-labeled tracers and LC-MS .

- Enzyme Inhibition : Screen for activity against tyrosinase or decarboxylases via spectrophotometric assays (e.g., L-DOPA oxidation inhibition) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported metabolic pathways of this compound?

- Methodological Answer : Conflicting data (e.g., dehydroxylation vs. sulfation pathways) can be addressed by:

- Isotopic Tracer Studies : Use ¹³C-labeled compound to track carbon flux in murine models .

- Knockout Models : Compare wild-type and Sult1a3⁻/⁻ mice to identify sulfotransferase-specific metabolism .

- Time-Course MS/MS : Analyze urine or plasma samples at multiple time points to distinguish primary vs. secondary metabolites .

Q. What experimental strategies improve the stability of this compound during long-term storage?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the formyl group .

- Stabilizers : Add 1% (w/v) ascorbic acid to aqueous solutions to inhibit oxidative degradation .

- Container Material : Use amber glass vials with PTFE-lined caps to avoid leaching and light exposure .

Q. How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Perform density functional theory (DFT) to map electron density (e.g., Mulliken charges) at the formyl carbon. Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity .

- Kinetic Studies : Compare reaction rates with amines (e.g., aniline vs. p-nitroaniline) under pseudo-first-order conditions. Use stopped-flow spectroscopy for rapid kinetic analysis .

Q. What computational tools can predict phase II metabolism (e.g., sulfation, glucuronidation) of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.